Norfloxacin-d5

Descripción

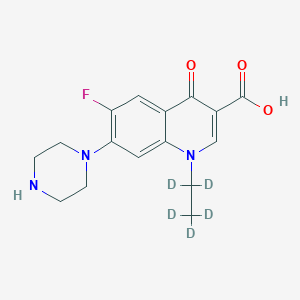

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016779 | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-57-1 | |

| Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Norfloxacin-d5: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Norfloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Norfloxacin in biological matrices using mass spectrometry.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Chemical Name | 1-(ethyl-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid |

| CAS Number | 1015856-57-1 |

| Molecular Formula | C₁₆H₁₃D₅FN₃O₃ |

| Molecular Weight | 324.36 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | Approximately 221°C (for non-deuterated Norfloxacin) |

| Boiling Point | Not applicable (decomposes) |

| Form | Solid |

Note: The melting point is for the non-deuterated form of Norfloxacin. The melting point of this compound is expected to be very similar.

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Very slightly soluble |

| Ethanol | Very slightly soluble |

| Methanol | Very slightly soluble |

| Chloroform | Slightly soluble |

| DMSO | Soluble |

| Glacial Acetic Acid | Freely soluble |

Experimental Protocols

The determination of the physical and chemical properties of this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and assessing the isotopic and chemical purity of this compound.

Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the molecular structure. The absence of signals corresponding to the ethyl protons and the presence of signals characteristic of the deuterated ethyl group confirm the isotopic labeling. The purity is assessed by the absence of signals from impurities.

Molecular Weight Confirmation and Quantification by Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and is the primary technique for its use as an internal standard.

Protocol:

-

Sample Introduction: A solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be at m/z 325.18, confirming the incorporation of five deuterium atoms.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural confirmation.

-

Quantification: In its role as an internal standard, a known amount of this compound is added to samples containing Norfloxacin. The ratio of the signal intensity of the analyte to the internal standard is used to construct a calibration curve for accurate quantification.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Norfloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Norfloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA replication and ultimately bacterial cell death.

Norfloxacin-d5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Norfloxacin-d5, a deuterated analog of the synthetic broad-spectrum antibacterial agent Norfloxacin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and a visualization of its parent compound's mechanism of action.

Core Data and Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Norfloxacin in complex biological matrices. The stable isotope label allows for differentiation from the unlabeled drug by mass spectrometry, minimizing analytical variability and improving the accuracy of results.

| Property | Value | Source(s) |

| CAS Number | 1015856-57-1 | [1][2][3][4] |

| Molecular Weight | 324.36 g/mol | [1] |

| Molecular Formula | C₁₆H₁₃D₅FN₃O₃ | |

| Synonyms | 6-Fluoro-1,4-dihydro-4-oxo-1-(pentadeuteroethyl)-7-(1-piperazinyl)-3-quinolinecarboxylic acid, Norfloxacin (ethyl-d5) |

Mechanism of Action of Norfloxacin

Norfloxacin, the parent compound of this compound, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance. This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary targets are DNA gyrase and topoisomerase IV.

-

Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Norfloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

-

Inhibition of Topoisomerase IV: This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Norfloxacin prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.

Experimental Protocol: Quantification of Norfloxacin in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This section details a representative experimental protocol for the quantification of Norfloxacin in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the ideal internal standard for this application. The following methodology is based on established principles for bioanalytical method validation.

1. Materials and Reagents:

-

Norfloxacin analytical standard

-

This compound (or a similar deuterated analog like Norfloxacin-d8) as the internal standard (IS)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Blank human serum

2. Preparation of Stock and Working Solutions:

-

Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfloxacin in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

-

Working Solutions: Prepare serial dilutions of the Norfloxacin stock solution in a suitable solvent to create calibration standards. Prepare a working solution of the internal standard.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile containing 0.1% formic acid, at a ratio of 3:1 (v/v) to the serum.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using two mobile phases is typical. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed for Norfloxacin.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Norfloxacin and this compound. This ensures high specificity and accurate quantification.

-

Example MRM transitions would be determined by infusing the pure compounds into the mass spectrometer.

-

-

5. Data Analysis:

-

The concentration of Norfloxacin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Norfloxacin in the experimental samples is then interpolated from this calibration curve.

References

- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]

The Role of Norfloxacin-d5 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Norfloxacin-d5 in research, with a focus on its use as an internal standard in analytical methodologies. This document details its pivotal role in pharmacokinetic studies, therapeutic drug monitoring, and analytical method development, providing structured data, experimental protocols, and workflow visualizations to support research endeavors.

Introduction to this compound

This compound is a deuterated analog of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its chemical properties are nearly identical to Norfloxacin, but its increased mass allows for its distinction from the unlabeled drug in a mass spectrometer.

The primary application of this compound in research is to improve the accuracy and precision of the quantification of Norfloxacin in biological matrices. It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin. Furthermore, it is essential for therapeutic drug monitoring and in the development and validation of analytical methods for Norfloxacin detection.

Core Applications in Research

The primary utility of this compound lies in its function as an internal standard in quantitative bioanalytical assays. Its application spans several key research areas:

-

Pharmacokinetic Studies: Accurate determination of drug concentration over time is fundamental to understanding its pharmacokinetics. This compound is added to biological samples (e.g., plasma, urine) at a known concentration before sample processing. It co-elutes with Norfloxacin during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of Norfloxacin to that of this compound, variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the drug.

-

Analytical Method Development and Validation: During the development of new methods for Norfloxacin quantification, this compound is used to assess key validation parameters such as linearity, accuracy, precision, and matrix effects.

-

Therapeutic Drug Monitoring (TDM): In a clinical research setting, TDM of Norfloxacin may be necessary to ensure optimal therapeutic outcomes and minimize toxicity. This compound enables the reliable measurement of Norfloxacin concentrations in patient samples.

-

Metabolic Research: Isotope-labeled compounds are valuable tools in studying drug metabolism. While this compound is primarily used as an internal standard, its fate in biological systems can also provide insights into the metabolic pathways of Norfloxacin.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized deuterated internal standards for the analysis of Norfloxacin.

Table 1: LC-MS/MS Method Parameters for Norfloxacin Quantification

| Parameter | Plasma | Urine |

| Internal Standard | This compound / Norfloxacin-d8 | This compound |

| Calibration Range | 0.5 - 50 ng/mL | 1.0 - 500 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 µg/mL |

| Accuracy (% Recovery) | 86.1% - 109.0% | Not Specified |

| Precision (%RSD) | < 12.0% | Not Specified |

Table 2: Sample Preparation and Extraction Recovery

| Matrix | Extraction Method | Recovery of Norfloxacin |

| Plasma | Protein Precipitation (Acetonitrile) | Not Specified |

| Urine | Liquid-Liquid Extraction (Dichloromethane) | Not Specified |

| Honey | Liquid-Liquid Extraction | Not Specified |

| Shrimp | Not Specified | Not Specified |

Experimental Protocols

This section provides a detailed, synthesized methodology for the quantification of Norfloxacin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices described in the literature.

Preparation of Stock and Working Solutions

-

Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norfloxacin reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the Norfloxacin stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Norfloxacin stock solution with the solvent to cover the desired calibration range (e.g., 0.5 to 50 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.

Sample Preparation (Protein Precipitation)

-

Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Norfloxacin: Q1 320.1 -> Q3 276.1

-

This compound: Q1 325.1 -> Q3 281.1

-

-

Data Analysis: Quantify Norfloxacin by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

Caption: Workflow for Norfloxacin quantification in plasma.

Mechanism of Action of Norfloxacin

Caption: Norfloxacin's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the reliable quantification of Norfloxacin in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for the implementation of robust analytical methods in pharmacokinetic research, therapeutic drug monitoring, and other applications requiring precise measurement of Norfloxacin.

References

- 1. Quantitation of norfloxacin, a new antibacterial agent in human plasma and urine by ion-pair reverse-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Mechanism of Norfloxacin-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Norfloxacin-d5 when used as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. Its function is not based on its pharmacological properties but on the analytical principles of isotope dilution mass spectrometry (IDMS), which is the gold standard for precise and accurate quantification in complex matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a SIL internal standard is widely considered the most reliable method for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The fundamental premise is that a SIL standard, such as this compound, is chemically and physically identical to the analyte of interest (Norfloxacin).[2][3] As a result, it experiences the same variations and losses throughout the entire analytical workflow, from sample extraction to final detection. By adding a known quantity of the SIL standard to the sample at the outset, it acts as a perfect surrogate, enabling highly accurate ratiometric quantification.

The analytical "mechanism of action" can be broken down into three key aspects:

-

Physicochemical Equivalence: this compound differs from Norfloxacin only in its isotopic composition—five hydrogen atoms are replaced by deuterium. This minor change in mass does not significantly alter its physicochemical properties, such as solubility, pKa, extraction efficiency, and chromatographic retention time. Therefore, during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic separation, any analyte lost will be accompanied by a proportional loss of the internal standard.

-

Correction for Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of the target analyte, causing either ion suppression or enhancement. This "matrix effect" is a major source of variability and inaccuracy. Because this compound co-elutes and has the same ionization efficiency as Norfloxacin, it is affected by the matrix in the exact same way.

-

Ratiometric Quantification: The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. The instrument measures the signal response (peak area) for both compounds. Since both have been subjected to the same procedural variations, the ratio of the analyte's peak area to the internal standard's peak area remains constant, regardless of sample loss or matrix effects. The concentration of the unknown analyte is then calculated from this ratio against a calibration curve.

Experimental Protocol: Quantification of Quinolones in Poultry Muscle

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of 12 quinolones (including Norfloxacin) in poultry muscle, which utilizes this compound as the internal standard.

2.1. Reagents and Standard Preparation

-

Analytes: Norfloxacin and other quinolones.

-

Internal Standard (IS): this compound.

-

Solvents: HPLC-grade methanol and acetonitrile; analytical-grade hydrochloric acid, glycine, and formic acid.

-

Stock Solutions: Prepare individual stock solutions of analytes and a 200 µg/mL stock solution of this compound in methanol. Store at 4°C.

-

Working IS Solution: Dilute the this compound stock solution with methanol to a working concentration of 5 µg/mL.

-

Calibration Standards: Prepare mixed working standards of the analytes at various concentrations. These are used to spike blank matrix samples to construct the calibration curve.

2.2. Sample Extraction and Clean-up

-

Homogenization: Weigh 1 gram of minced poultry tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the 5 µg/mL this compound working solution to the sample.

-

Equilibration: Vortex the tube vigorously for 5 minutes and let it sit for 15 minutes at room temperature to allow the IS to distribute throughout the tissue.

-

Extraction: Add 10 mL of a glycine/hydrochloric acid solution and perform the primary extraction.

-

Purification (Solid-Phase Extraction): Purify the resulting extract using an Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge to remove matrix interferences.

-

Final Sample: Elute the analytes and IS from the cartridge and prepare the final solution for injection into the LC-MS/MS system.

2.3. LC-MS/MS Conditions

-

LC Column: Atlantis C18 column.

-

Detection: Tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This mode provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both Norfloxacin and this compound.

Quantitative Data Presentation

The following tables summarize the performance of the method described above, demonstrating the reliability conferred by using this compound as an internal standard.

| Analyte | Calibration Range (µg/kg) | Correlation Coefficient (R²) |

| Norfloxacin & Others | 10 - 1200 (Varies by analyte) | > 0.98 |

| Table 1: Linearity of Calibration Curves for Quinolone Analysis. Data sourced from Sapar et al., 2011. |

| Parameter | Specification | Result |

| Accuracy | Recovery (%) | 88% to 119% |

| Precision | Intra-day Coefficient of Variation (CV, %) | < 15% |

| Table 2: Method Accuracy and Precision. Data sourced from Sapar et al., 2011. |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the analytical workflow and the core principle of ratiometric correction.

References

- 1. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Norfloxacin-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norfloxacin-d5, a deuterated internal standard of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document details the synthetic pathway, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in structured tables and process flows as diagrams for clarity.

Introduction

Norfloxacin is a synthetic antibacterial agent widely used in the treatment of urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] this compound, with five deuterium atoms on the ethyl group at the N-1 position of the quinolone ring, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2][3] The synthesis of this compound follows a multi-step route, culminating in the coupling of a deuterated quinolone core with piperazine.

Synthetic Pathway

The synthesis of this compound (4) is accomplished through a three-step process starting from ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1). The key strategic element is the introduction of the deuterated ethyl group via N-alkylation, followed by hydrolysis and subsequent nucleophilic aromatic substitution with piperazine.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)

This procedure is adapted from the synthesis of the non-deuterated analogue.[4]

Materials:

-

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1)

-

Ethyl-d5 iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Water

-

Hydrous magnesium silicate

Procedure:

-

A suspension of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (59.7 g) in DMF (425 ml) is prepared in a round-bottom flask.

-

Potassium carbonate (76.6 g) is added to the suspension.

-

Ethyl-d5 iodide (a molar equivalent to the starting ester) is added, and the mixture is stirred in an oil bath at 80-90 °C for 18 hours.

-

The reaction mixture is then concentrated under reduced pressure to remove the DMF.

-

The residue is dissolved in water and extracted with dichloromethane.

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, and filtered through hydrous magnesium silicate.

-

The solvent is evaporated in vacuo to yield the crude product.

-

The solid is recrystallized from ethanol to give ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2).

Step 2: Synthesis of 1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)

Materials:

-

Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

The ester (2) is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

The solution is cooled to room temperature and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried to afford 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3).

Step 3: Synthesis of this compound (4)

This final step involves the nucleophilic substitution of the chlorine atom with piperazine.

Materials:

-

1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)

-

Piperazine

-

Pyridine

Procedure:

-

A mixture of the carboxylic acid (3) and an excess of piperazine is heated to reflux in pyridine.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with water, and the pH is adjusted to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with water, and dried.

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Protocol

A general method for the purification of Norfloxacin is described below and can be adapted for the deuterated analogue.

Table 1: HPLC Purification Parameters

| Parameter | Condition |

| Column | Chromolith® Performance RP-18e (100 x 4.6 mm) |

| Mobile Phase | Methanol : 0.025M KH₂PO₄ (pH 3 with ortho-phosphoric acid) (20:80, v/v) |

| Flow Rate | 4 ml/min |

| Detection | UV at 290 nm |

| Injection Volume | 20 µL |

Data Presentation

Table 2: Summary of Reagents and Expected Yields (for non-deuterated synthesis)

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Ethyl iodide, K₂CO₃, DMF | Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate | ~64% |

| 2 | Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate | NaOH (aq), HCl | 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | High |

| 3 | 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine, Pyridine | Norfloxacin | High |

Note: Yields for the deuterated synthesis are expected to be comparable but should be determined experimentally.

Table 3: Analytical Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₁₆H₁₃D₅FN₃O₃ |

| Molecular Weight | 324.36 g/mol |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 325.1 |

| ¹H NMR | Absence of signals corresponding to the ethyl protons. |

| ¹³C NMR | Signals consistent with the Norfloxacin structure, with potential slight shifts due to the deuterium substitution. |

| Purity (HPLC) | >98% |

Mandatory Visualizations

Experimental Workflow

Norfloxacin Mechanism of Action: Inhibition of DNA Gyrase

References

Norfloxacin-d5: A Technical Guide to Isotopic and Chemical Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic and chemical purity of Norfloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. Accurate characterization of both isotopic enrichment and chemical purity is paramount for its application as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details the methodologies for purity assessment, presents typical quantitative data, and illustrates the analytical workflows and the pharmacological mechanism of action of Norfloxacin.

Quantitative Purity Analysis of this compound

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis, while high isotopic purity is crucial for minimizing "cross-talk" between the analyte and the internal standard mass channels.

Chemical Purity

This compound is synthesized to a high degree of chemical purity to ensure analytical accuracy. Commercially available standards typically exhibit a chemical purity exceeding 99%.

| Parameter | Specification | Typical Value |

| Chemical Purity (by HPLC) | ≥98% | 99.91%[1] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of molecules that contain the desired five deuterium atoms. High isotopic enrichment is critical to ensure that the contribution of the unlabeled (d0) isotopologue in the internal standard solution is negligible, thus preventing overestimation of the analyte concentration. The isotopic enrichment for this compound is generally specified as being at least 99 atom % D.[2] One supplier specifies ≥99% for deuterated forms (d1-d5).[2]

Below is a representative table of isotopic distribution for a typical batch of this compound, as would be determined by mass spectrometry.

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| d0 (unlabeled) | C₁₆H₁₈FN₃O₃ | < 0.1 |

| d1 | C₁₆H₁₇DFN₃O₃ | < 0.1 |

| d2 | C₁₆H₁₆D₂FN₃O₃ | < 0.2 |

| d3 | C₁₆H₁₅D₃FN₃O₃ | < 0.5 |

| d4 | C₁₆H₁₄D₄FN₃O₃ | ~ 2.0 |

| d5 | C₁₆H₁₃D₅FN₃O₃ | > 97.0 |

Experimental Protocols

The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectrometric techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with 0.8% triethylamine, pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 88:12 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The area percentage of the main peak relative to the total area of all peaks is calculated to determine the chemical purity.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry is the definitive technique for determining the isotopic distribution of this compound.

Methodology:

-

Instrumentation: An LC-MS/MS system, typically a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

-

Chromatography: The same HPLC conditions as described for chemical purity can be used to separate this compound from any potential impurities.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to detect all isotopologues.

-

Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the different isotopologues (d0 to d5). The isotopic purity is calculated from the relative abundance of each isotopologue.

-

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the determination of both chemical and isotopic purity of this compound.

Norfloxacin Mechanism of Action

Norfloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

References

Deconstructing the Norfloxacin-d5 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Norfloxacin-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the key components of a typical this compound CoA, detailing the analytical experiments performed and presenting the data in a clear, structured format.

Compound Identification and General Properties

A CoA begins with fundamental information to unequivocally identify the material. This compound is the deuterium-labeled version of Norfloxacin, a synthetic fluoroquinolone antibacterial agent. The five deuterium atoms are located on the ethyl group, providing a stable isotopic mass shift for use as an internal standard in mass spectrometry-based assays.

| Parameter | Typical Specification |

| Product Name | This compound |

| CAS Number | 1015856-57-1 |

| Chemical Formula | C₁₆H₁₃D₅FN₃O₃ |

| Molecular Weight | 324.36 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at 2-8°C, protect from light |

Quantitative Analysis: Purity and Isotopic Enrichment

This section summarizes the critical quantitative data that confirms the quality of the this compound standard. The data presented here is representative and based on typical specifications.

Table 2.1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity is determined to ensure that the analytical signal is not compromised by impurities.

| Parameter | Result |

| Purity (by area %) | 99.8% |

| Retention Time (RT) | 5.9 minutes |

| Impurities | < 0.2% |

Table 2.2: Isotopic Purity by Mass Spectrometry (MS)

Isotopic purity is crucial for an internal standard to prevent interference with the analyte being quantified.

| Isotopologue | Abundance (%) |

| d5 (desired) | 99.5% |

| d4 | 0.4% |

| d3 | < 0.1% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 (unlabeled) | Not Detected |

Table 2.3: Identity Confirmation

Identity is confirmed through a combination of techniques that provide structural information.

| Test | Result |

| Mass Spectrometry (m/z) | Conforms to structure ([M+H]⁺ = 325.2) |

| ¹H-NMR | Conforms to structure |

Experimental Protocols

Detailed methodologies are essential for replicating and understanding the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-labeled or other chemical impurities.

-

Instrumentation : HPLC system with UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH 2.5) and acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 275 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.

Mass Spectrometry (MS) for Isotopic Purity and Identity

MS is used to confirm the molecular weight and determine the distribution of deuterated species.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer Mode : Full scan to observe the isotopic cluster.

-

Data Analysis : The relative peak areas of the different isotopologues (d0 to d5) are calculated to determine the isotopic enrichment. The protonated molecular ion [M+H]⁺ is checked against the theoretical mass.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR provides confirmation of the molecular structure. For this compound, the key feature is the absence of signals corresponding to the ethyl protons, confirming deuteration at this position.

-

Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D₂O).

-

Reference Standard : Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation : The resulting spectrum is compared to the known spectrum of Norfloxacin, with the notable absence of the ethyl group proton signals.

Visualizing the Workflow and Data Relationships

Diagrams can simplify complex analytical workflows and logical connections within the CoA.

This diagram illustrates the progression from the reference standard lot to the various analytical tests performed, and finally to the key data points presented on the Certificate of Analysis.

This diagram shows the logical flow where the confirmation of identity and assessment of purity, as documented in the CoA, together establish the suitability of the this compound lot for its intended use as an internal standard in quantitative analysis.

Commercial Suppliers and Analytical Applications of Norfloxacin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Norfloxacin-d5, a deuterated internal standard essential for the accurate quantification of the fluoroquinolone antibiotic Norfloxacin in various biological matrices. This document details commercial supplier specifications, comprehensive experimental protocols for bioanalysis, and visual workflows to support research and drug development professionals.

Introduction to this compound

This compound is a stable isotope-labeled version of Norfloxacin, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a mass shift of +5 atomic mass units, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. Its near-identical physicochemical properties to Norfloxacin make it an ideal internal standard for quantitative bioanalysis, as it co-elutes chromatographically and experiences similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[1][2]

Commercial Suppliers of this compound Analytical Standard

A number of reputable chemical suppliers provide this compound as an analytical standard. The table below summarizes key quantitative information from several prominent vendors to facilitate comparison and procurement.

| Supplier | Product Number | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Pack Sizes |

| Sigma-Aldrich (VETRANAL®) | 34058 | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | Analytical Standard Grade | 10 mg |

| LGC Standards | DRE-C15648010 | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | Not specified | 10 mg |

| Cayman Chemical | 15976 | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | ≥98% | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | sc-213192 | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | Not specified | 10 mg, 25 mg |

| Veeprho | VRP-API-3381 | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | Not specified | Inquire for pack sizes |

| MedchemExpress | HY-117369S | 1015856-57-1 | C₁₆H₁₃D₅FN₃O₃ | 99.77% | 1 mg, 5 mg, 10 mg |

Experimental Protocol: Quantification of Norfloxacin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Norfloxacin in human plasma using this compound as an internal standard. This protocol is a composite of established methods for fluoroquinolone analysis.

Materials and Reagents

-

Norfloxacin analytical standard

-

This compound analytical standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Standard and Internal Standard Stock Solution Preparation

-

Norfloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Norfloxacin and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Norfloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norfloxacin: Precursor ion (m/z) 320.1 → Product ion (m/z) 276.1

-

This compound: Precursor ion (m/z) 325.1 → Product ion (m/z) 281.1

-

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the bioanalysis of Norfloxacin.

Caption: Bioanalytical workflow for Norfloxacin quantification.

Caption: Comparison of common sample preparation techniques.

Conclusion

The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of Norfloxacin in complex biological matrices. This guide has provided an overview of commercial suppliers, a detailed experimental protocol for LC-MS/MS analysis in human plasma, and visual representations of the analytical workflow. By leveraging this information, researchers and drug development professionals can confidently develop and validate robust bioanalytical methods for their studies.

References

Methodological & Application

Application Note: Norfloxacin-d5 as an Internal Standard for Accurate Quantification of Norfloxacin by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of norfloxacin in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, Norfloxacin-d5, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision. This document provides detailed protocols for sample preparation, LC-MS analysis, and data processing, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical and preclinical studies.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate determination of its concentration in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative LC-MS assays.[4][5] this compound has nearly identical physicochemical properties to norfloxacin, causing it to co-elute chromatographically and exhibit similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a comprehensive guide to using this compound as an internal standard for the LC-MS analysis of norfloxacin.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Norfloxacin and this compound Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of norfloxacin and this compound reference standards.

-

Dissolve each standard in methanol in a 10 mL volumetric flask.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Store stock solutions at -20°C.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions of norfloxacin by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same solvent.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and other biological fluids.

-

Pipette 100 µL of the sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (internal standard) to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS system.

LC-MS/MS Method

a. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry Conditions (Triple Quadrupole):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Norfloxacin: m/z 320.1 → 276.1, 302.1This compound: m/z 325.1 → 281.1, 307.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS analysis of norfloxacin using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Norfloxacin | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Low QC (5 ng/mL) | < 15% | 85 - 115% |

| Mid QC (100 ng/mL) | < 15% | 85 - 115% |

| High QC (800 ng/mL) | < 15% | 85 - 115% |

Table 3: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis of norfloxacin using this compound as an internal standard is depicted below.

References

Application Note: High-Throughput Quantification of Norfloxacin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Norfloxacin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The assay employs a simple and rapid protein precipitation for sample preparation and utilizes Norfloxacin-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Norfloxacin concentrations in a biological matrix.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used in the treatment of urinary tract infections. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic analysis and for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation and potential matrix effects. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Norfloxacin in human plasma.

Experimental Protocols

Materials and Reagents

-

Norfloxacin analytical standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norfloxacin and this compound by dissolving the accurately weighed standards in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Norfloxacin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

-

Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norfloxacin: 320.1 > 276.1 (Quantifier), 320.1 > 233.1 (Qualifier)

-

This compound: 325.1 > 281.1 (Quantifier)

-

-

Key MS Parameters (representative values, should be optimized for the specific instrument):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Energy: Optimized for each transition (e.g., 15-25 eV)

-

Data Presentation

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the quantitative data obtained.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Norfloxacin | 1 - 5000 | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low QC | 5 | 5.2 | 98.7 | 6.5 | 101.2 |

| Mid QC | 500 | 4.1 | 102.3 | 5.3 | 99.8 |

| High QC | 4000 | 3.5 | 97.9 | 4.8 | 98.5 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 5 | 92.5 | 96.8 |

| High QC | 4000 | 95.1 | 98.2 |

Visualization

Caption: Workflow for the quantification of Norfloxacin in plasma.

Conclusion

The described LC-MS/MS method for the quantification of Norfloxacin in human plasma using this compound as an internal standard is simple, rapid, sensitive, and reliable. The protein precipitation sample preparation protocol is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation. This application note provides a solid foundation for researchers and drug development professionals to implement this assay for pharmacokinetic and other clinical research studies.

Application Notes and Protocols for the Analysis of Norfloxacin-d5 in Environmental Water Samples

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic used in human and veterinary medicine to treat bacterial infections.[1] Due to its widespread use and incomplete removal during wastewater treatment processes, Norfloxacin is frequently detected in various environmental water bodies, including rivers, lakes, and groundwater.[1][2] The presence of antibiotics like Norfloxacin in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria, posing a threat to public health.[1][3]

Accurate and sensitive analytical methods are crucial for monitoring the levels of Norfloxacin in environmental water samples. This application note provides a detailed protocol for the quantitative analysis of Norfloxacin in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norfloxacin-d5, a deuterated analog of Norfloxacin, is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the analytes.

-

Collection: Collect water samples in amber glass bottles to prevent photodegradation. Rinse the bottles three times with the sample water before filling.

-

Preservation: To prevent biotic and abiotic degradation, samples should be stored at -20°C if not analyzed immediately. For longer-term storage, pre-concentration on a solid-phase extraction (SPE) cartridge, which is then stored at -20°C, is a viable option. It has been shown that fluoroquinolones like ciprofloxacin are stable on SPE cartridges for at least 2 weeks at ambient temperature, with stability increasing at lower temperatures.

Solid-Phase Extraction (SPE)

This protocol utilizes weak cation exchange cartridges for the selective extraction of fluoroquinolones.

-

Materials:

-

Oasis WCX (Weak Cation Exchanger) SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

SPE vacuum manifold

-

-

Procedure:

-

Cartridge Conditioning: Condition the Oasis WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load 100-500 mL of the water sample (previously filtered and pH adjusted to ~7) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the analytes from the cartridge with a mixture of methanol, acetonitrile, and formic acid. A common elution solvent is a mixture of these components. For example, use 6 mL of a 50:50 (v/v) methanol:acetonitrile solution containing 2% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Norfloxacin 320.1 276.1 22 Norfloxacin 320.1 233.1 38 This compound 325.1 281.1 22 | this compound | 325.1 | 233.1 | 38 |

-

Data Presentation

The following tables summarize quantitative data for Norfloxacin analysis in environmental water samples from various studies.

Table 1: Method Detection and Quantification Limits

| Parameter | Concentration | Reference |

| Limit of Quantification (LOQ) | 5 ng/L | |

| Limit of Detection (LOD) | 0.027 µg/L | |

| Method Detection Limits (MDLs) | 0.01–0.07 ng·mL⁻¹ | |

| Method Quantitation Limits (MQLs) | 0.03–0.20 ng·mL⁻¹ |

Table 2: Recovery Rates in Spiked Water Samples

| Matrix | Spike Level | Recovery (%) | Relative Standard Deviation (%) | Reference |

| Final Effluent | Not Specified | 87 - 94 | < 6 | |

| Seawater | Not Specified | > 77.6 | < 5.60 | |

| Aquaculture and River Water | 0.05–200 ng·mL⁻¹ | 87.03–105.6 | ≤ 4.73 |

Table 3: Reported Environmental Concentrations of Norfloxacin

| Water Source | Concentration Range | Reference |

| Sewage | 34 - 251 ng/L (median) | |

| Rivers in Northern Poland | up to 442.8 ng L(-1) | |

| Persian Gulf | 1.21–51.50 ng/L | |

| Saigon River, Vietnam | ND - 869.3 ng/L |

Visualizations

The following diagrams illustrate the experimental workflow and the environmental fate of Norfloxacin.

Caption: Experimental workflow for this compound analysis in water samples.

Caption: Environmental fate and transport pathways of Norfloxacin.

References

- 1. scielo.br [scielo.br]

- 2. Occurrence and Distribution of Antibiotics in the Water, Sediment, and Biota of Freshwater and Marine Environments: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mathematical model for the transport of fluoroquinolone and its resistant bacteria in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analysis of Norfloxacin-d5 for Veterinary Drug Residue Monitoring in Food and Animal Tissues

Introduction

Norfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] The widespread use of this antibiotic can lead to the presence of its residues in food products of animal origin, such as meat, milk, and eggs.[2][3] Monitoring these residues is crucial to ensure food safety and prevent the development of antibiotic-resistant bacteria in humans. Norfloxacin-d5, a stable isotope-labeled internal standard, is essential for accurate and precise quantification of Norfloxacin residues in complex food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides detailed protocols for the analysis of Norfloxacin in food and animal tissues using this compound as an internal standard, focusing on two common sample preparation techniques: QuEChERS and Solid-Phase Extraction (SPE).

Analytical Principle

The quantitative analysis of Norfloxacin is performed by LC-MS/MS using the stable isotope-labeled internal standard, this compound. This internal standard closely mimics the chemical and physical properties of the analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response. The method involves extraction of the analyte and internal standard from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Two primary sample preparation protocols are presented: a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, and a Solid-Phase Extraction (SPE) method.

Protocol 1: QuEChERS Method for Animal Tissues (e.g., Chicken Muscle)

This protocol is a rapid and efficient method for the extraction of Norfloxacin from animal tissues.

Materials:

-

Homogenized animal tissue (e.g., chicken muscle)

-

This compound internal standard solution

-

Acetonitrile (ACN) with 1% Formic Acid

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl)

-

Dispersive SPE (d-SPE) cleanup sorbents (e.g., C18, PSA)

-

Centrifuge and centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid.[2]

-

Add the QuEChERS extraction salt packet.

-

Vortex or shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer the supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

-

Sample for Analysis: Transfer the final supernatant, filter if necessary, into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Animal Tissues

This protocol provides a more rigorous cleanup for complex matrices. Oasis HLB cartridges are commonly used for the extraction of fluoroquinolones.

Materials:

-

Homogenized animal tissue

-

This compound internal standard solution

-

Extraction solution (e.g., 5% Trichloroacetic acid)

-

Oasis HLB SPE cartridges

-

Methanol (MeOH)

-

Water (HPLC grade)

-

Elution solvent (e.g., Methanol with 2% formic acid)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 2 g of homogenized tissue into a centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 8 mL of 5% trichloroacetic acid.

-

Homogenize and centrifuge.

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.

-

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interferences.

-

Elution: Elute the analytes with 3 mL of methanol containing 2% formic acid.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

| Gradient | Optimized for separation of Norfloxacin and this compound |

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norfloxacin | 320.1 | 302.1 (Quantifier) | 25 |

| 320.1 | 276.1 (Qualifier) | 30 | |

| This compound | 325.1 | 307.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of Norfloxacin in various food and animal tissue matrices.